molecular formula C13H9FO B112040 3-(4-Fluorophenyl)benzaldehyde CAS No. 164334-74-1

3-(4-Fluorophenyl)benzaldehyde

Cat. No. B112040
M. Wt: 200.21 g/mol
InChI Key: IVYDCJYMOBKHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)benzaldehyde has a boiling point of 114-116 °C (under a pressure of 0.7 Torr) and a predicted density of 1.173±0.06 g/cm3 .

Scientific Research Applications

  • Enzymatic Baeyer–Villiger Oxidation : 3-(4-Fluorophenyl)benzaldehyde has been used in enzymatic Baeyer-Villiger oxidation processes. This oxidation is catalyzed by flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO), which shows activity with monofluoro- and difluorobenzaldehydes without substrate inhibition. This reaction leads to the production of fluorophenols and fluorobenzoic acids, suggesting unique interactions in the enzyme active site that influence the selection of the migratory group in the reaction (Moonen, Westphal, Rietjens, & Berkel, 2005).

  • Synthesis of Tetrahydroquinolin-5(1H)-one Derivatives : Research has shown the successful synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives through a catalyst-free one-pot four-component reaction under ultrasonic conditions. These compounds have been synthesized using various substituted benzaldehydes, including 3-(4-Fluorophenyl)benzaldehyde, and offer advantages such as excellent yields, shorter reaction times, and simple workup procedures (Govindaraju, Tabassum, Khan, & Pasha, 2016).

  • Photocatalytic Conversion in Aqueous Medium : The compound has been involved in studies of photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous media, using graphitic carbon nitride (g-C3N4) as a metal-free catalyst. This research is significant for environmentally friendly and sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).

  • Direct C-H Methylation and Fluorination : Another application is in direct C-H methylation and fluorination of benzaldehydes, including 3-(4-Fluorophenyl)benzaldehyde, using palladium catalysis. This process is important in the field of organic synthesis and pharmaceutical development (Chen & Sorensen, 2018).

  • Synthesis of Schiff Bases with Antiproliferative Activity : The compound has been used in synthesizing Schiff bases with potential antiproliferative effects against human cancer cell lines. These studies are crucial in the development of new anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Safety And Hazards

3-(4-Fluorophenyl)benzaldehyde is harmful if swallowed, causes skin irritation, and may cause serious eye damage or irritation. It may also cause respiratory irritation . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

3-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYDCJYMOBKHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362715
Record name 3-(4-Fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)benzaldehyde

CAS RN

164334-74-1
Record name 3-(4-Fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164334-74-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.